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molecular formula C10H6ClF2N3 B8592894 2-Chloro-4-(2,4-difluoroanilino)pyrimidine

2-Chloro-4-(2,4-difluoroanilino)pyrimidine

Cat. No. B8592894
M. Wt: 241.62 g/mol
InChI Key: XPAJKKJVKMMJDC-UHFFFAOYSA-N
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Patent
US07176212B2

Procedure details

2,4-Dichloropyrimidine (200 mg, 1.34 mmol), 2,4-difluoroaniline (173 mg, 1.34 mmol) and diisopropylethylamine (0.26 ml, 1.48 mmol) were dissolved in n-butanol (5 ml). The reaction mixture was heated at reflux for 12 hours, cooled and evaporated onto silica (5 ml). The residue was purified by column chromatography and eluted with EtOAc (30%): isohexane to give the title product as a solid on evaporation (174 mg, 54%). NMR (300 MHz): 6.70 (d, 1H), 7.12 (t, 1H), 7.38 (t, 1H), 7.70 (dd, 1H), 8.14 (d, 1H), 9.74 (brs, 1H); m/z: (ES+) 242.1 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:11]=1[NH2:12].C(N(C(C)C)CC)(C)C>C(O)CCC>[CH3:6][CH2:5][CH2:4][CH:10]([CH3:16])[CH3:11].[Cl:1][C:2]1[N:7]=[C:6]([NH:12][C:11]2[CH:13]=[CH:14][C:15]([F:17])=[CH:16][C:10]=2[F:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
173 mg
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated onto silica (5 ml)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with EtOAc (30%)

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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